Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate
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Overview
Description
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C10H12N2O6S2. It is known for its unique structure, which includes an aminonaphthalene core with two sulfonate groups and an ammonium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate typically involves the sulfonation of 3-aminonaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of sulfuric acid as a sulfonating agent .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves continuous monitoring of the reaction parameters and the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of aminonaphthalenes.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include naphthoquinones, aminonaphthalenes, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe, binding to certain biomolecules and emitting fluorescence upon excitation. This property is utilized in various analytical techniques to study molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-aminonaphthalene-2,7-disulphonate
- Potassium 3-aminonaphthalene-2,7-disulphonate
- Lithium 3-aminonaphthalene-2,7-disulphonate
Uniqueness
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate is unique due to its ammonium ion, which imparts distinct solubility and reactivity properties compared to its sodium, potassium, and lithium counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
83949-46-6 |
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Molecular Formula |
C10H12N2O6S2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
azanium;6-amino-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO6S2.H3N/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);1H3 |
InChI Key |
YPEBHYAVZXWTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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